Ethyl 3-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate
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Overview
Description
Ethyl 3-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate: is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of Ethyl 3-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate typically involves multiple steps. The synthetic route often begins with the preparation of the bicyclic core, followed by the introduction of the ethyl ester and carboxamido groups. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Ethyl 3-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the carboxamido group, potentially converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the bicyclic core, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. .
Scientific Research Applications
Ethyl 3-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It may be used in the production of advanced materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of Ethyl 3-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition or activation of enzymatic processes, leading to downstream effects on cellular functions .
Comparison with Similar Compounds
Ethyl 3-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate can be compared with other similar compounds, such as:
2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride: Similar bicyclic structure but different functional groups.
Azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues: Different bicyclic core but similar applications in medicinal chemistry. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 3-[(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5S/c1-2-18-10(14)3-4-12-11(15)13-6-9-5-8(13)7-19(9,16)17/h8-9H,2-7H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEACLATKVVXII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)N1CC2CC1CS2(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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